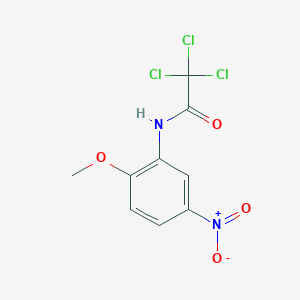![molecular formula C15H19N3O2S B5822822 2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, involves characterizing techniques like IR, H and C-NMR, mass spectrometry, and elemental analysis, following a clear and defined synthetic pathway Saeed et al., 2010. Similarly, methods like electrophilic cyclization have been applied in synthesizing cyclic imidates from benzamides, showing versatility in forming cyclic compounds Mehta et al., 2012.
Molecular Structure Analysis
Structural elucidation through X-ray crystallography and spectroscopic methods is common for these compounds, providing detailed molecular geometry and intramolecular interactions. For example, compounds crystallize in specific space groups with defined cell dimensions, contributing to their stability and reactivity Saeed et al., 2010.
Chemical Reactions and Properties
Chemical reactions such as the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides showcase the reactivity and functional group transformations characteristic of these molecules Mohebat et al., 2015. The formation of different heterocyclic compounds from aroyl thiourea derivatives via S-cyclization mechanisms further demonstrates the chemical versatility Saeed & Wong, 2012.
Physical Properties Analysis
While specific physical properties of 2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide are not provided, analogous compounds typically exhibit distinct physical characteristics such as melting points, solubility, and crystalline structure, which are crucial for their application and handling Saeed et al., 2010.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are essential for understanding the compound's potential applications and safety profile. While the specific chemical properties of 2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide are not discussed, studies on similar compounds provide a basis for predicting their behavior in chemical and biological systems Mohebat et al., 2015; Saeed & Wong, 2012.
特性
IUPAC Name |
2-(cyclohexanecarbonylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c16-13(19)11-8-4-5-9-12(11)17-15(21)18-14(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLBDGKDGYYFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)

![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)

![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)